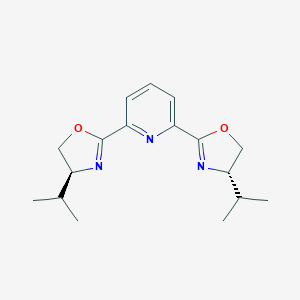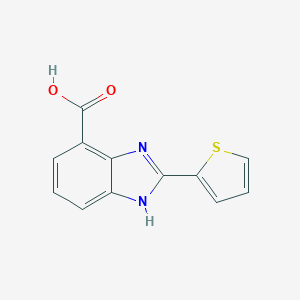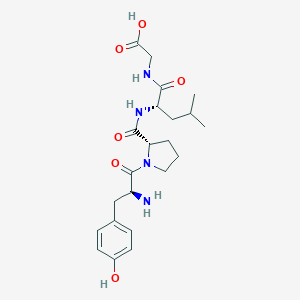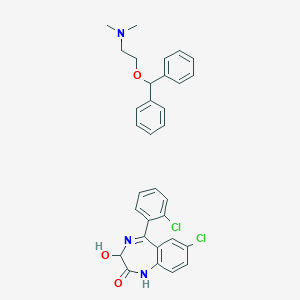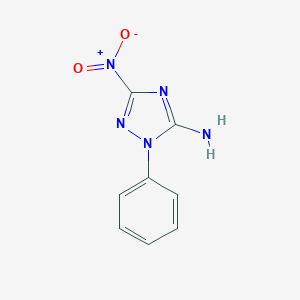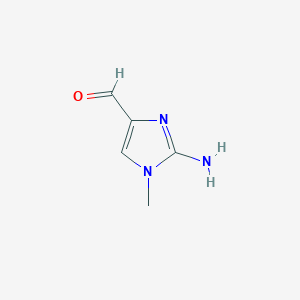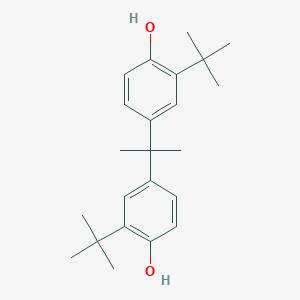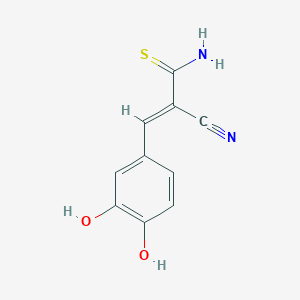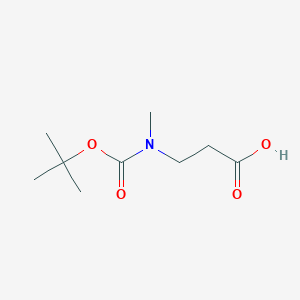
3-((Tert-butoxycarbonyl)(methyl)amino)propansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid involves multiple steps, including esterification, protection of amine and thiol groups, and the use of L-cystine as a starting material. An example is the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, achieving an overall yield of 67% through a three-step process (Qin et al., 2014).
Molecular Structure Analysis
The molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, shows that the α-aminoisobutyric acid residues adopt values characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound crystallizes in the monoclinic space group P2(1)/n in two polymorphic forms, highlighting the complex structural dynamics these molecules can exhibit (Gebreslasie et al., 2011).
Chemical Reactions and Properties
Synthesis pathways for derivatives of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid often involve complex reactions, including diastereoselective processes and the formation of diastereomeric salts or chromatographic separation on chiral stationary phases. These methods enable the production of pure cis or trans acids, highlighting the chemical versatility and the ability to achieve specific stereochemistries (Bakonyi et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthese von nicht-proteinogenen Aminosäuren
Boc-geschützte Aminosäuren sind von entscheidender Bedeutung für die Synthese von nicht-proteinogenen Aminosäuren, die in der Natur nicht vorkommen, aber erhebliche biologische und pharmakologische Aktivitäten aufweisen. So werden sie beispielsweise verwendet, um Derivate von β-(1,2,4-Triazol-1-yl)alanin zu erzeugen, die ein breites Spektrum an Aktivitäten gezeigt haben, darunter antimikrobielle und Antikrebs-Eigenschaften .
Peptidsynthese
Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine gängige Schutzgruppe, die in der Peptidsynthese verwendet wird. Sie schützt die Aminogruppe während der Kupplung von Aminosäuren zur Bildung von Peptiden. Dies ist entscheidend für die Synthese spezifischer Peptidsequenzen ohne unerwünschte Nebenreaktionen .
Entwicklung von Antibiotika
Boc-geschützte Aminosäuren dienen als Reaktanten in der Festphasensynthese von cyclischen Analoga mit antibiotischer Aktivität. Diese Anwendung ist essentiell bei der Entwicklung neuer Antibiotika, die zur Bekämpfung resistenter Bakterienstämme eingesetzt werden können .
Antivirale Forschung
Forscher nutzen Boc-geschützte Aminosäuren, um Analoga bestehender antiviraler Medikamente zu synthetisieren. Dies hilft beim Verständnis der Struktur-Wirkungs-Beziehung und bei der Entwicklung potenterer antiviraler Wirkstoffe .
Krebsforschung
Boc-geschützte Aminosäuren werden bei der Synthese modifizierter Analoga von Hepatitis-C-Virus (HCV)-Protease-Inhibitoren eingesetzt. Diese Studien tragen zur Entwicklung von gezielten Therapien für HCV bei, die zu Leberkrebs führen können, wenn sie unbehandelt bleiben .
Neurologische Studien
In der neurologischen Forschung werden Boc-geschützte Aminosäuren zur Synthese von peptidischen V1a-Rezeptoragonisten verwendet. Diese Verbindungen können helfen, verschiedene neurologische Störungen zu verstehen und zu behandeln .
Bildung von ionischen Flüssigkeiten
Boc-geschützte Aminosäuren werden verwendet, um ionische Flüssigkeiten zu erzeugen, die Anwendungen in der organischen Synthese und der grünen Chemie haben. Diese ionischen Flüssigkeiten können als Lösungsmittel oder Katalysatoren in chemischen Reaktionen fungieren und bieten eine umweltfreundliche Alternative zu herkömmlichen Lösungsmitteln .
Entschützungsstrategien
Die Untersuchung von Entschützungsmethoden für Boc-Aminosäuren ist entscheidend für die Peptidchemie. Effiziente Entschützungsstrategien sind notwendig, um das endgültige Peptidprodukt nach der Synthese zu erhalten. Die Forschung auf diesem Gebiet konzentriert sich auf die Entwicklung schneller und effektiver Methoden zur Entfernung der Boc-Gruppe .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” could involve its use in further proteomics research applications . Additionally, it could be used in the synthesis of other compounds, as demonstrated by the use of similar compounds in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Wirkmechanismus
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.
Action Environment
It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFRGBXCKOUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375434 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124072-61-3 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

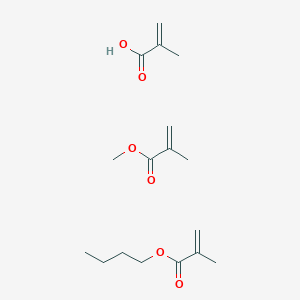
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

